2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound that features both a dimethylphenoxy group and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 2-(2,3-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide or phenoxy positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include oxidized quinones, reduced amines, and substituted derivatives with various functional groups replacing the original substituents .
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and possible therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-(2,3-dimethylphenoxy)-N-[4-(methoxy)phenyl]acetamide
- 2-(2,3-dimethylphenoxy)-N-[4-(fluoromethoxy)phenyl]acetamide
Uniqueness
2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-11-4-3-5-15(12(11)2)23-10-16(22)21-13-6-8-14(9-7-13)24-17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEDDBIAMYVRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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